molecular formula C22H17ClFN3O3S B14120016 N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14120016
M. Wt: 457.9 g/mol
InChI Key: NEENCZJBRLLJHP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thieno[3,2-d]pyrimidin-1(2H)-yl]acetamide core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and fluoro groups: Halogenation reactions are employed to introduce the chloro and fluoro substituents at specific positions on the aromatic rings.

    Final coupling reaction: The final step involves coupling the substituted aromatic rings with the thieno[3,2-d]pyrimidin-1(2H)-yl]acetamide core under suitable conditions, often using catalysts and specific solvents to achieve the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: The compound’s unique structure makes it a subject of interest in the study of organic synthesis and reaction mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide: Similar structure but with a different position of the chloro group.

    N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide: Similar structure but with a different position of the fluoro group.

The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H17ClFN3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H17ClFN3O3S/c1-12-10-14(6-7-16(12)24)27-21(29)20-18(8-9-31-20)26(22(27)30)11-19(28)25-17-5-3-4-15(23)13(17)2/h3-10H,11H2,1-2H3,(H,25,28)

InChI Key

NEENCZJBRLLJHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C(=CC=C4)Cl)C)F

Origin of Product

United States

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